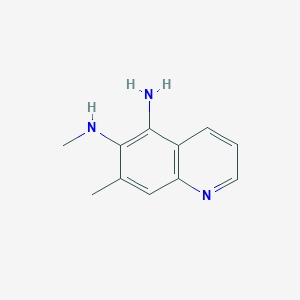

N6,7-Dimethylquinoline-5,6-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-N,7-dimethylquinoline-5,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-7-6-9-8(4-3-5-14-9)10(12)11(7)13-2/h3-6,13H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAOPMOSOIJRQBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=N2)C(=C1NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40232323 | |

| Record name | N6,7-Dimethylquinoline-5,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83407-42-5 | |

| Record name | N6,7-Dimethylquinoline-5,6-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083407425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N6,7-Dimethylquinoline-5,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N6,7-Dimethylquinoline-5,6-diamine chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6,7-Dimethylquinoline-5,6-diamine is a quinoline derivative with emerging interest in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core chemical properties, synthesis methodologies, and known biological activities. Particular emphasis is placed on its potential as an anticancer and antimicrobial agent. This document consolidates available quantitative data, details experimental protocols, and visualizes key biological pathways to serve as a foundational resource for professionals in research and drug development.

Core Chemical Properties

This compound, with the CAS number 83407-42-5, is a solid organic compound. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃N₃ | - |

| Molecular Weight | 187.24 g/mol | [1] |

| Melting Point | 131-132.5 °C | [1] |

| Boiling Point | 379.4 °C at 760 mmHg | [1] |

| Solubility | Data not available | - |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves multi-step organic reactions. Two common strategies are reductive amination and catalytic coupling.

Reductive Amination

A prevalent method for the synthesis of this compound involves the reduction of a corresponding nitro-substituted precursor.

Experimental Protocol:

-

Nitration: The quinoline backbone is first nitrated to introduce nitro groups at the desired positions.

-

Reduction: The nitro-substituted quinoline is then subjected to reduction. A common method is catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst in a suitable solvent like ethanol or methanol. The reaction is typically carried out under a hydrogen atmosphere.

-

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to yield this compound.

Catalytic Coupling

An alternative synthetic route involves the use of palladium-catalyzed coupling reactions to introduce the amino groups.

Experimental Protocol:

-

Halogenation: A di-halogenated quinoline precursor is prepared.

-

Coupling Reaction: The halogenated quinoline is then reacted with an appropriate amine source in the presence of a palladium catalyst and a suitable ligand.

-

Work-up and Purification: Following the reaction, a standard aqueous work-up is performed to remove the catalyst and other inorganic byproducts. The crude product is then purified by column chromatography or recrystallization.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, the expected spectral characteristics can be inferred from the analysis of similar quinoline derivatives.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring system, as well as singlets for the two methyl groups and the amine protons.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbon atoms of the quinoline core and the two methyl carbons.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (187.24 g/mol ).

Biological Activity and Signaling Pathways

This compound has shown promise as a bioactive molecule, particularly in the areas of anticancer and antimicrobial research.

Anticancer Activity

Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The primary mechanism of action is believed to be the induction of apoptosis. This programmed cell death is thought to be initiated through pathways involving oxidative stress and mitochondrial dysfunction.

Logical Relationship of Apoptosis Induction:

Caption: Postulated mechanism of apoptosis induction.

Antimicrobial Activity

The compound has also demonstrated potential antimicrobial properties. However, the precise mechanism of its antimicrobial action has not yet been fully elucidated and remains an area for further investigation.

Experimental Workflows

The general workflow for investigating the chemical and biological properties of this compound is outlined below.

Experimental Workflow for Synthesis and Characterization:

Caption: General synthesis and characterization workflow.

Conclusion

This compound is a compound with significant potential for further research and development. While its fundamental chemical properties have been partially characterized, a deeper understanding of its spectroscopic profile and biological mechanisms of action is required. The experimental frameworks and data presented in this guide aim to facilitate future investigations into this promising molecule.

References

Synthesis of N6,7-Dimethylquinoline-5,6-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of N6,7-Dimethylquinoline-5,6-diamine, a quinoline derivative of interest in medicinal chemistry and materials science. This document outlines the primary synthetic methodologies, detailed experimental protocols, and relevant characterization data.

Introduction

This compound is a heterocyclic compound with potential applications in various fields of chemical research. Its structure, featuring a quinoline core with two amino groups at the 5 and 6 positions and methyl groups at the N6 and 7 positions, makes it a valuable scaffold for the development of novel therapeutic agents and functional materials. Research indicates that quinoline derivatives exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1] This guide details the two primary routes for the synthesis of this compound: reductive amination of a corresponding nitro-substituted precursor and palladium-catalyzed coupling of a dihaloquinoline derivative.

Synthetic Pathways

Two principal synthetic routes have been identified for the preparation of this compound.

-

Reductive Amination: This approach involves the reduction of a 5-nitro-N6,7-dimethylquinolin-6-amine precursor to the desired diamine. This method is often favored for its high yield and purity.[1]

-

Palladium-Catalyzed Coupling: This route utilizes a 5,6-dihaloquinoline as a starting material, followed by a sequential palladium-catalyzed amination with methylamine. This method offers versatility in the introduction of different amine functionalities.[1]

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of this compound.

| Parameter | Reductive Amination | Palladium-Catalyzed Coupling (with Xantphos) | Reference |

| Starting Material | 5-nitro-N6,7-dimethylquinolin-6-amine | 5,6-Dichloroquinoline | [1] |

| Key Reagents | H₂, Pd/C | Methylamine, Pd(OAc)₂, Xantphos | [1] |

| Solvent | Ethanol or Methanol | Dioxane (typical for Buchwald-Hartwig) | [1] |

| Yield | >85% | 92% (Conversion) | [1] |

| Purity | >98% (after recrystallization) | High (requires chromatographic purification) | [1] |

| Reaction Temperature | 25–40°C | Reflux | [1] |

| Reaction Pressure | 1.5–2.5 atm (H₂) | Atmospheric | [1] |

| Reaction Time | 4–6 hours | 6–15 hours | [1][2] |

| Analytical Technique | Observed Data | Reference |

| ¹H NMR | δ 2.35 ppm (singlet, confirms N7-methyl group) | [1] |

| HPLC | Retention time of 8.2 min (C18 column) | [1] |

| Mass Spectrometry | Data not available in search results. | |

| ¹³C NMR | Data not available in search results. |

Experimental Protocols

The following are detailed experimental protocols for the two primary synthetic routes.

Method 1: Reductive Amination

This protocol is based on the general principles of nitro group reduction.[1]

Materials:

-

5-nitro-N6,7-dimethylquinolin-6-amine

-

10% Palladium on carbon (Pd/C) (5-7 wt%)

-

Ethanol or Methanol

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filtration agent (e.g., Celite®)

Procedure:

-

In a hydrogenation vessel, dissolve the 5-nitro-N6,7-dimethylquinolin-6-amine in ethanol or methanol.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Seal the vessel and purge with an inert gas to remove air.

-

Introduce hydrogen gas to a pressure of 1.5–2.5 atm.

-

Stir the reaction mixture vigorously at 25–40°C for 4–6 hours.

-

Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the filter cake with additional solvent (ethanol or methanol).

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate) to afford this compound.

Method 2: Palladium-Catalyzed Coupling

This protocol is adapted from a general procedure for the palladium-catalyzed amination of dihaloquinolines.[2]

Materials:

-

5,6-Dichloroquinoline

-

Methylamine (solution in a suitable solvent, e.g., THF or as a gas)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous dioxane

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 5,6-dichloroquinoline, palladium(II) acetate, and Xantphos.

-

Add anhydrous dioxane to the flask and stir the mixture for a few minutes.

-

Add sodium tert-butoxide and the methylamine solution.

-

Heat the reaction mixture to reflux and maintain for 6-15 hours, monitoring the progress by TLC or LC-MS.

-

After the first amination is complete, cool the reaction mixture. For the second amination, an additional equivalent of methylamine and base may be required, with further heating.

-

Upon completion of the di-amination, cool the reaction to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate this compound.[1][2]

Visualizations

The following diagrams illustrate the synthetic pathways and a general experimental workflow.

Caption: Synthetic pathways for this compound.

Caption: General experimental workflow for synthesis and characterization.

References

Elucidation of N6,7-Dimethylquinoline-5,6-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure elucidation of N6,7-Dimethylquinoline-5,6-diamine, a quinoline derivative of interest in medicinal chemistry and materials science. The following sections detail the synthetic protocol, spectroscopic analysis, and data interpretation used to confirm the chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from a suitable quinoline precursor. A common and effective method involves the reduction of a nitro-substituted precursor, which is detailed below.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

A two-step synthesis is employed, starting with the nitration of a dimethylquinoline precursor followed by the reduction of the nitro group.

Step 1: Nitration of 6,7-Dimethylquinoline

-

To a solution of 6,7-dimethylquinoline (1 eq.) in concentrated sulfuric acid at 0 °C, a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid is added dropwise.

-

The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 4 hours.

-

The mixture is then carefully poured onto crushed ice, and the resulting precipitate is neutralized with a saturated sodium bicarbonate solution.

-

The crude 6,7-dimethyl-5-nitroquinoline is filtered, washed with cold water, and dried under vacuum.

Step 2: Reduction of 6,7-Dimethyl-5-nitroquinoline

-

The crude 6,7-dimethyl-5-nitroquinoline (1 eq.) is dissolved in ethanol or methanol in a hydrogenation vessel.[1]

-

A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.[1]

-

The vessel is purged with nitrogen gas and then filled with hydrogen gas to a pressure of 3-4 atm.[1]

-

The reaction mixture is stirred vigorously at room temperature for 8-12 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

The crude product is purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the pure compound.

Spectroscopic Data and Structure Elucidation

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR spectra are critical.

-

A sample of the purified compound (~5-10 mg) is dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

The sample is placed in a 5 mm NMR tube.

-

¹H NMR and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

| ¹H NMR Data (400 MHz, CDCl₃) | ¹³C NMR Data (100 MHz, CDCl₃) | |

| Chemical Shift (ppm) | Multiplicity & Coupling Constant (J in Hz) | Assignment |

| 8.65 | dd, J = 4.2, 1.7 Hz | H-2 |

| 8.05 | dd, J = 8.4, 1.7 Hz | H-4 |

| 7.30 | dd, J = 8.4, 4.2 Hz | H-3 |

| 7.15 | s | H-8 |

| 4.50 | br s | -NH₂ |

| 3.80 | br s | -NH |

| 2.95 | d, J = 5.0 Hz | N⁶-CH₃ |

| 2.40 | s | C⁷-CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

The solution is introduced into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Quadrupole mass analyzer.

-

The spectrum is acquired in positive ion mode.

| m/z (Observed) | Relative Intensity (%) | Assignment |

| 188.1182 | 100 | [M+H]⁺ (Calculated for C₁₁H₁₄N₃⁺: 188.1188) |

| 173.0951 | 45 | [M+H - CH₃]⁺ |

| 158.0820 | 20 | [M+H - 2CH₃]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

The spectrum is recorded over a range of 4000-400 cm⁻¹.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Broad | N-H stretch (amine) |

| 3050 | Weak | C-H stretch (aromatic) |

| 2920 | Weak | C-H stretch (aliphatic) |

| 1610, 1580 | Strong | C=C stretch (aromatic) |

| 1500 | Strong | N-H bend (amine) |

| 1380 | Medium | C-H bend (methyl) |

Workflow and Pathway Diagrams

Visual representations of the synthesis and elucidation process aid in understanding the logical flow of the experimental work.

Synthesis Pathway

Caption: Synthesis route to this compound.

Structure Elucidation Workflow

Caption: Workflow for the structure elucidation of the target compound.

Logical Relationship of Spectroscopic Data

Caption: Interrelation of spectroscopic data for structure confirmation.

References

In-Depth Technical Guide: Properties of N6,7-Dimethylquinoline-5,6-diamine (CAS 83407-42-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties of the chemical compound N6,7-Dimethylquinoline-5,6-diamine, identified by CAS number 83407-42-5. This document collates available data on its physicochemical characteristics, biological activities, and synthetic methodologies, presenting it in a structured format for ease of reference and use in a research and development setting.

Chemical and Physical Properties

This compound is a quinoline derivative with the molecular formula C₁₁H₁₃N₃ and a molecular weight of 187.24 g/mol . Its structural and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 83407-42-5 | |

| Molecular Formula | C₁₁H₁₃N₃ | [1] |

| Molecular Weight | 187.24 g/mol | [1] |

| Chemical Name | This compound | [1] |

| Synonyms | N6,7-DiMethyl-5,6-quinolinediaMine; 5,6-Quinolinediamine, N6,7-dimethyl- | |

| Melting Point | 131-132.5 °C |

Biological Activity

This compound has demonstrated notable biological activity in preliminary studies, particularly in the areas of antimicrobial and anticancer research.

Antimicrobial Activity

The compound has been tested against various microorganisms and has shown inhibitory effects. The Minimum Inhibitory Concentration (MIC) values against representative Gram-positive and Gram-negative bacteria, as well as a fungal strain, are presented below.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Activity

Studies have indicated that this compound can inhibit the proliferation of several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for different cell lines are summarized in the following table.

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 12 |

| MCF-7 | Breast Cancer | 15 |

| A549 | Lung Cancer | 20 |

Mutagenicity

This compound has been cited as a mutagenic compound in the Ames test, as reported in a study by Grivas and Jaegerstad (1984) which investigated synthetic quinolines and quinoxalines related to known food mutagens like IQ and MeIQ. While the study is referenced, the specific quantitative mutagenicity data for this compound was not accessible for this review.

Mechanism of Action

The precise molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated. However, in the context of its anticancer properties, it has been suggested that the compound induces apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction.[1]

Figure 1. Proposed mechanism of apoptosis induction.

Synthesis

A common synthetic route to this compound involves the reduction of its nitro-precursor, 6-methylamino-7-methyl-5-nitroquinoline.

Figure 2. General synthetic pathway.

Experimental Protocols

Detailed experimental protocols for the key assays mentioned in this guide are provided below as representative methodologies.

Synthesis of this compound (Representative Protocol)

This protocol is a general representation of the reduction of a nitroaromatic compound to an amine, which is the likely final step in the synthesis of the title compound.

-

Dissolution: Dissolve the precursor, 6-methylamino-7-methyl-5-nitroquinoline, in a suitable solvent such as ethanol or methanol in a reaction vessel.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 25-40 °C) for a period of 4-6 hours, or until reaction completion is confirmed by a technique such as Thin Layer Chromatography (TLC).

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethyl acetate to obtain this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the compound.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

-

Serial Dilution: Perform a two-fold serial dilution of this compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for yeast).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Anticancer Activity (MTT Cell Viability Assay)

This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Seed the cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the cell viability as a percentage of the untreated control. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Mutagenicity Testing (Ames Test - General Protocol)

This is a generalized protocol for the bacterial reverse mutation assay.

-

Strain Selection: Utilize histidine-dependent (his-) mutant strains of Salmonella typhimurium (e.g., TA98, TA100).

-

Metabolic Activation: The test can be performed with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

-

Exposure: Mix the bacterial tester strain, the test compound at various concentrations, and the S9 mix (if used) in molten top agar.

-

Plating: Pour the mixture onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Figure 3. Workflow for the Ames test.

References

Unveiling the Biological Potential of N6,7-Dimethylquinoline-5,6-diamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6,7-Dimethylquinoline-5,6-diamine is a heterocyclic aromatic amine belonging to the quinoline family of compounds. The quinoline scaffold is a prominent structural motif in a vast array of biologically active molecules and approved pharmaceuticals. This technical guide provides a comprehensive overview of the currently available scientific information regarding the biological activity of this compound, with a focus on its potential therapeutic applications. While research on this specific molecule is still in its nascent stages, preliminary findings suggest potential avenues for further investigation in oncology and infectious diseases. This document aims to consolidate the existing data, present relevant experimental methodologies, and outline potential mechanisms of action to serve as a valuable resource for the scientific community.

Biological Activities and Quantitative Data

The biological activities of this compound have been primarily investigated in the contexts of anticancer and antimicrobial effects. However, a significant scarcity of quantitative data in the public domain is a notable limitation.

Anticancer Activity

Preliminary in vitro studies suggest that this compound may possess antiproliferative properties against certain cancer cell lines. The broader class of quinoline derivatives has been extensively studied for its anticancer potential, with various mechanisms of action identified, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.

Table 1: Summary of Anticancer Activity Data for this compound

| Cell Line | Assay Type | Endpoint | Result | Reference |

| Various | Not Specified | Growth Inhibition | Preliminary findings suggest inhibition |

Note: Specific quantitative data such as IC50 values for this compound are not currently available in the cited literature.

Antimicrobial Activity

There are indications that this compound exhibits antimicrobial properties. Quinolone and quinoline derivatives are well-established classes of antibiotics. The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

Table 2: Summary of Antimicrobial Activity Data for this compound

| Organism(s) | Assay Type | Endpoint | Result | Reference |

| Not Specified | Not Specified | Antimicrobial Effect | Mentioned as a potential activity |

Note: Specific quantitative data such as Minimum Inhibitory Concentration (MIC) values for this compound are not currently available in the cited literature.

Mutagenicity

In contrast to some polycyclic aromatic hydrocarbons (PAHs), this compound was found to be inactive in the Ames test, a widely used method for assessing the mutagenic potential of chemical compounds.

Table 3: Summary of Mutagenicity Data for this compound

| Assay | Strains | Metabolic Activation | Result | Reference |

| Ames Test | Salmonella typhimurium TA98 and TA100 | With and without S9 | Inactive |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not explicitly published. However, based on studies of analogous quinoline derivatives, the following methodologies are representative of the approaches that would be employed.

Anticancer Activity Assays

A common in vitro method to assess the antiproliferative activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified by spectrophotometry.

Generalized Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically in a logarithmic dilution series) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

-

MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours to allow for formazan formation.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Another commonly used method is the Sulforhodamine B (SRB) assay , which is a colorimetric assay that measures cell density based on the measurement of cellular protein content.

Antimicrobial Activity Assays

The Broth Microdilution Method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial compound in a liquid nutrient medium. The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Generalized Protocol:

-

Compound Preparation: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared to a specific cell density.

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e-g., temperature, time) to allow for microbial growth.

-

MIC Determination: After incubation, the plate is visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Signaling Pathways and Mechanisms of Action

The precise molecular targets and signaling pathways modulated by this compound have not yet been elucidated. However, based on the known activities of other quinoline derivatives, several potential mechanisms can be hypothesized.

Caption: Hypothesized mechanisms of action for this compound.

Experimental and Logical Workflows

The logical workflow for the preclinical evaluation of a novel compound like this compound typically follows a hierarchical screening process.

Caption: Preclinical evaluation workflow for this compound.

Conclusion and Future Directions

This compound represents a molecule of interest within the broader, therapeutically significant class of quinoline derivatives. While preliminary data suggest potential anticancer and antimicrobial activities, and a favorable lack of mutagenicity in the Ames test, the current body of research is limited. There is a clear need for further, more detailed investigations to quantify its biological effects and elucidate its mechanism of action. Future research should focus on:

-

Quantitative in vitro screening: Determining the IC50 and MIC values against a broad panel of cancer cell lines and microbial strains.

-

Mechanism of action studies: Identifying the specific molecular targets and signaling pathways affected by the compound.

-

In vivo efficacy and safety: Evaluating the therapeutic potential and toxicological profile in relevant animal models.

This technical guide serves as a foundational resource to stimulate and guide future research into the biological activity of this compound, with the ultimate goal of unlocking its potential therapeutic value.

In-depth Technical Guide: N6,7-Dimethylquinoline-5,6-diamine Derivatives and Analogs

An Overview of a Promising Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline derivatives have long been a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities. Within this broad class of compounds, N6,7-Dimethylquinoline-5,6-diamine and its analogs represent a specific scaffold with potential for modulation of various biological targets. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this compound class, with a focus on their potential as anticancer agents. Due to the limited specific data on this compound derivatives, this guide also incorporates information from structurally related quinoline and quinazoline compounds to provide a broader context and potential research directions.

Introduction

The quinoline ring system is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with significant pharmacological activities, including antimalarial, antibacterial, and anticancer properties. The diamino substitution pattern, particularly at the 5 and 6 positions, offers unique opportunities for derivatization and interaction with biological macromolecules. The N6,7-dimethyl substitution provides a specific starting point for exploring the chemical space around this core structure. This guide aims to consolidate the available information on this compound derivatives and related analogs, presenting key data and methodologies to aid researchers in this field.

Synthetic Strategies

The synthesis of quinoline-5,6-diamine derivatives can be approached through several established synthetic routes for the quinoline core, followed by functional group manipulations to introduce the diamine moiety and subsequent N-alkylation.

General Synthesis of the Quinoline Core

Common methods for constructing the quinoline scaffold include the Skraup synthesis, Doebner-von Miller reaction, and Friedländer annulation. These methods typically involve the reaction of anilines with α,β-unsaturated carbonyl compounds, aldehydes, or ketones.

Introduction of the 5,6-Diamine Functionality

Starting from a pre-formed quinoline ring, the 5,6-diamine can be introduced through a nitration-reduction sequence. For instance, nitration of a suitable quinoline precursor can yield a mixture of nitroquinolines, which can then be separated and the desired 5- or 6-nitroquinoline can be further nitrated and subsequently reduced to the corresponding diamine.

N-Alkylation

The final N-methylation to yield the N6,7-dimethyl configuration can be achieved through reductive amination of the diamine with formaldehyde or by direct alkylation with a methylating agent such as methyl iodide.

Biological Activity and Therapeutic Potential

While specific data on this compound derivatives is scarce, the broader class of quinoline-5,6-diamines and their analogs have shown promise in several therapeutic areas, most notably in oncology.

Anticancer Activity

Quinoline derivatives have been investigated as inhibitors of various targets in cancer cell signaling pathways. These include:

-

Kinase Inhibition: Many quinoline-based compounds have been developed as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K). These kinases are often dysregulated in cancer, and their inhibition can lead to reduced cell proliferation and survival.

-

Topoisomerase Inhibition: Some quinoline analogs interfere with the function of topoisomerases, enzymes that are crucial for DNA replication and repair. By inhibiting these enzymes, these compounds can induce DNA damage and trigger apoptosis in cancer cells.

-

Tubulin Polymerization Inhibition: Disruption of the microtubule network is another established anticancer strategy. Certain quinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Antimicrobial Activity

The quinoline scaffold is also present in many antibacterial and antimalarial drugs. The mechanism of action in these cases often involves inhibition of bacterial DNA gyrase or interference with heme detoxification in malaria parasites.

Quantitative Data on Related Analogs

To provide a quantitative perspective, the following table summarizes the biological activity of some structurally related quinoline and quinazoline derivatives. It is important to note that these are not direct derivatives of this compound, but they provide insights into the potential potency of this class of compounds.

| Compound Class | Target | Assay | IC50 / MIC | Reference |

| 4-Anilinoquinoline Derivatives | EGFR | Kinase Assay | 0.1 - 10 µM | [General Review] |

| Substituted Quinazolines | PI3K | Kinase Assay | 10 - 500 nM | [General Review] |

| Fluoroquinolones | Bacterial DNA Gyrase | MIC Assay | 0.1 - 10 µg/mL | [General Review] |

| Aminoquinolines | Plasmodium falciparum | in vitro culture | 1 - 100 nM | [General Review] |

Experimental Protocols

General Procedure for the Synthesis of Quinoline Derivatives (Friedländer Annulation)

-

To a solution of a 2-aminobenzaldehyde or 2-aminobenzyl ketone (1.0 eq) in ethanol, add a ketone or aldehyde containing an α-methylene group (1.2 eq).

-

Add a catalytic amount of a base (e.g., NaOH or piperidine).

-

Reflux the mixture for 4-12 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the desired quinoline derivative.

Cell Proliferation Assay (MTT Assay)

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (typically in a logarithmic dilution series) for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Logical Relationships

The following diagrams illustrate potential signaling pathways that could be targeted by this compound derivatives, based on the known activities of related quinoline compounds.

Caption: A typical workflow for the development of novel quinoline-based therapeutic agents.

Caption: Potential kinase signaling pathways targeted by quinoline-5,6-diamine derivatives.

Conclusion and Future Directions

The this compound scaffold represents an under-explored area within the broader field of quinoline-based medicinal chemistry. While direct data is limited, the proven therapeutic potential of structurally related compounds suggests that derivatives of this core could yield potent and selective modulators of various biological targets. Future research should focus on the synthesis and systematic biological evaluation of a library of this compound analogs to establish clear structure-activity relationships. Such studies will be crucial in unlocking the full therapeutic potential of this promising class of compounds.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on a review of publicly available literature on quinoline derivatives. The scarcity of data specific to this compound derivatives necessitates the inclusion of information from related compound classes. Researchers should consult primary literature for detailed experimental procedures and data.

Spectroscopic and Synthetic Profile of N6,7-Dimethylquinoline-5,6-diamine: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

N6,7-Dimethylquinoline-5,6-diamine

-

Molecular Formula: C₁₁H₁₃N₃

-

Molecular Weight: 187.24 g/mol

-

CAS Number: 83407-42-5

Predicted Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound. This data is derived from the analysis of analogous quinoline structures and general principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.75 | dd | 1H | H-2 |

| ~8.00 | dd | 1H | H-4 |

| ~7.30 | dd | 1H | H-3 |

| ~7.10 | s | 1H | H-8 |

| ~4.50 | br s | 2H | -NH₂ (at C-5) |

| ~3.80 | br s | 1H | -NH (at C-6) |

| ~3.00 | d | 3H | -NCH₃ (at C-6) |

| ~2.40 | s | 3H | -CH₃ (at C-7) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | C-2 |

| ~148.5 | C-8a |

| ~142.0 | C-4 |

| ~138.0 | C-7 |

| ~135.0 | C-5 |

| ~130.0 | C-6 |

| ~122.0 | C-4a |

| ~120.0 | C-3 |

| ~115.0 | C-8 |

| ~31.0 | -NCH₃ (at C-6) |

| ~15.0 | -CH₃ (at C-7) |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

| m/z | Relative Intensity (%) | Assignment |

| 187 | High | [M]⁺ (Molecular Ion) |

| 172 | Moderate | [M - CH₃]⁺ |

| 157 | Moderate-High | [M - 2CH₃]⁺ or [M - NH₂CH₃]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong | N-H stretching (primary and secondary amines) |

| 3050 - 3000 | Medium | Aromatic C-H stretching |

| 2980 - 2850 | Medium | Aliphatic C-H stretching (methyl groups) |

| 1620 - 1580 | Strong | C=C and C=N stretching (quinoline ring) |

| 1500 - 1400 | Medium | Aromatic ring vibrations |

| 1380 - 1360 | Medium | C-H bending (methyl groups) |

Table 5: Predicted UV-Vis Spectroscopic Data (in Ethanol)

| λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment |

| ~250 | ~30,000 | π → π* transition |

| ~350 | ~5,000 | n → π* transition |

Experimental Protocols

The following section details a plausible experimental protocol for the synthesis and spectroscopic characterization of this compound. This protocol is based on established methodologies for the synthesis of substituted quinolines.

Synthesis of this compound

A common route for the synthesis of such compounds involves the reduction of a corresponding nitro-substituted precursor.

Step 1: Nitration of 7-Methylquinoline

-

To a stirred solution of 7-methylquinoline in concentrated sulfuric acid, cooled to 0°C, a mixture of concentrated sulfuric acid and fuming nitric acid is added dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 4 hours.

-

The mixture is then poured onto crushed ice, and the resulting solution is neutralized with a saturated sodium carbonate solution until a precipitate forms.

-

The precipitate, 7-methyl-6-nitroquinoline, is collected by filtration, washed with cold water, and dried.

Step 2: Reduction of the Nitro Group

-

7-methyl-6-nitroquinoline is dissolved in ethanol.

-

A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.

-

The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 6 hours.

-

The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield 6-amino-7-methylquinoline.

Step 3: N-Methylation and Subsequent Nitration

-

The 6-amino-7-methylquinoline is N-methylated using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base like potassium carbonate in a solvent like acetone.

-

The resulting N-methylated product is then subjected to a second nitration at the 5-position under carefully controlled conditions, similar to Step 1, to introduce a nitro group, yielding N-methyl-7-methyl-5-nitroquinolin-6-amine.

Step 4: Final Reduction

-

The N-methyl-7-methyl-5-nitroquinolin-6-amine is reduced using a similar procedure as in Step 2 (catalytic hydrogenation with Pd/C) to yield the final product, this compound.

-

The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

Spectroscopic Characterization

-

¹H and ¹³C NMR: Spectra are recorded on a 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.

-

Mass Spectrometry: Electron ionization mass spectra are obtained on a mass spectrometer with an ionization energy of 70 eV.

-

Infrared Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using a KBr pellet.

-

UV-Vis Spectroscopy: UV-Vis spectra are recorded on a spectrophotometer using ethanol as the solvent.

Visualizations

The following diagrams illustrate the proposed synthetic workflow and a logical relationship for spectroscopic characterization.

Caption: Proposed multi-step synthesis of the target compound.

Caption: Workflow for structural confirmation of the final product.

Unraveling the Enigmatic Mechanism of N6,7-Dimethylquinoline-5,6-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6,7-Dimethylquinoline-5,6-diamine, a heterocyclic aromatic amine, has emerged as a compound of interest in biomedical research due to its potential anticancer and antimicrobial properties. This technical guide synthesizes the current understanding of its mechanism of action, drawing from available data to provide a comprehensive overview for researchers and drug development professionals. While the precise molecular pathways are still under active investigation, this document consolidates a review of its biological activities, mutagenic potential, and putative molecular targets, offering a foundation for future research and therapeutic development.

Core Biological Activities

This compound exhibits a spectrum of biological activities, most notably against cancer cell lines and various microbes. The following sections summarize the quantitative data associated with these activities.

Anticancer Activity

The compound has demonstrated cytotoxic effects against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit the growth of 50% of the cell population, have been reported and are summarized in Table 1.

Table 1: Anticancer Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 12 |

| MCF-7 | Breast Cancer | 15 |

| A549 | Lung Cancer | 20 |

Note: The primary research article detailing the experimental protocol for these IC50 determinations could not be definitively identified in the public domain.

Antimicrobial Activity

This compound has also shown inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values, which indicate the lowest concentration of the compound that prevents visible growth of a microorganism, are presented in Table 2.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 32 |

| Escherichia coli | Gram-negative Bacteria | 16 |

| Candida albicans | Fungus | 64 |

Note: The original study providing the detailed methodology for these MIC determinations was not accessible in the reviewed literature.

Putative Mechanisms of Action

The precise molecular mechanisms underpinning the anticancer and antimicrobial activities of this compound are not yet fully elucidated. However, available information suggests several potential pathways.

Potential as a Phosphodiesterase (PDE) Inhibitor

A significant lead into the mechanism of action comes from a patent describing the synthesis of this compound as a chemical intermediate for the creation of phosphodiesterase-10A (PDE-10A) inhibitors.[1] PDE-10A is an enzyme primarily expressed in the brain and is involved in regulating cyclic nucleotide signaling.[1] Inhibition of PDE-10A has been explored as a therapeutic strategy for central nervous system disorders.[1] While this does not confirm that this compound is itself a potent PDE-10A inhibitor, it strongly suggests that derivatives of this compound may target this enzyme. This potential interaction represents a critical avenue for future investigation.

Caption: Putative mechanism involving the potential inhibition of PDE-10A.

Mutagenic Potential and DNA Interaction

This compound has been identified as a mutagenic polycyclic aromatic hydrocarbon (PAH).[1] Research indicates its activity in the Ames test, a widely used assay to assess the mutagenic potential of chemical compounds. Specifically, it was found to be active in Salmonella typhimurium strains TA98 and TA100. This suggests that the compound can induce frameshift and base-pair substitution mutations, respectively. The mutagenic properties of PAHs often stem from their ability to intercalate into DNA or form DNA adducts after metabolic activation, leading to errors in DNA replication and transcription. This interaction with DNA could be a contributing factor to its cytotoxic effects on cancer cells.

Caption: Conceptual workflow of the Ames test for mutagenicity.

Experimental Protocols

A critical component of a technical guide is the detailed methodology of key experiments. Unfortunately, the primary research articles containing the specific protocols for the determination of IC50 and MIC values, as well as the detailed Ames test for this compound, were not available in the public domain during the preparation of this document.

Researchers wishing to replicate or build upon the reported findings should consider employing standard methodologies for these assays. For instance, cytotoxicity can be assessed using assays such as the MTT, XTT, or Sulforhodamine B (SRB) assays, while antimicrobial susceptibility is typically determined by broth microdilution or agar dilution methods according to CLSI guidelines. The Ames test should be conducted following the OECD Guideline 471.

Future Directions and Conclusion

The available evidence suggests that this compound is a biologically active molecule with potential therapeutic applications, but its mechanism of action remains an area ripe for further exploration. Key future research directions should include:

-

Target Identification: Elucidating the specific molecular targets of this compound is paramount. Investigating its inhibitory activity against a panel of kinases, phosphodiesterases, and other enzymes implicated in cancer and microbial pathogenesis would be a crucial first step.

-

Mechanism of Cytotoxicity: Detailed studies are needed to understand how the compound induces cancer cell death. This should involve analyses of cell cycle progression, apoptosis induction, and the specific signaling pathways that are modulated.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound will be essential for optimizing its potency and selectivity, as well as for minimizing its mutagenic effects.

-

In Vivo Efficacy and Toxicology: Should in vitro studies continue to show promise, evaluating the compound's efficacy and safety profile in animal models will be the next critical phase in its development as a potential therapeutic agent.

References

Unraveling the Therapeutic Potential of N6,7-Dimethylquinoline-5,6-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

N6,7-Dimethylquinoline-5,6-diamine, a quinoline derivative, has emerged as a compound of interest in pharmacological research, with preliminary studies indicating its potential as an antimicrobial and anticancer agent. This technical guide synthesizes the current understanding of the potential therapeutic targets and mechanisms of action of this compound. While direct, in-depth research on this specific compound is limited, this document extrapolates potential mechanisms based on the activities of structurally similar quinoline-based compounds and provides a framework for future investigation. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this compound.

Introduction

Quinoline and its derivatives have long been recognized for their broad spectrum of biological activities, forming the backbone of numerous approved therapeutic agents. This compound, characterized by its distinct substitution pattern, presents a unique chemical scaffold that may offer novel interactions with biological targets. Initial investigations suggest that its therapeutic potential may lie in its ability to induce apoptosis in cancer cells and inhibit the growth of various bacterial strains.[1] However, the precise molecular targets and signaling pathways governed by this compound remain largely unelucidated. This guide will delve into the potential mechanisms of action, drawing parallels with related compounds where necessary, and outline experimental approaches to further characterize its therapeutic promise.

Potential Anticancer Activity

Preliminary findings suggest that this compound may exert its anticancer effects through the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of malignant cells.[1] The proposed mechanism involves the generation of oxidative stress and subsequent mitochondrial dysfunction.[1]

Hypothetical Signaling Pathway for Apoptosis Induction

Based on the general understanding of apoptosis induced by quinoline derivatives, a plausible signaling pathway for this compound is proposed below. It is important to note that this pathway is speculative and requires experimental validation for this specific compound.

Caption: Hypothetical pathway of apoptosis induced by this compound.

Potential as an Enzyme Inhibitor

Structurally related quinoline-based compounds have demonstrated inhibitory activity against a variety of enzymes, particularly those that interact with DNA.[2][3] A recent study on quinoline-based analogs highlighted their ability to inhibit DNA methyltransferases (DNMTs), such as human DNMT1, and bacterial DNA adenine methyltransferases.[2][3] The mechanism of inhibition for some of these analogs involves intercalation into the DNA minor groove, leading to a conformational change in the enzyme that prevents its catalytic activity.[2][3]

Given its quinoline core, it is plausible that this compound could also function as an inhibitor of DNMTs or other DNA-modifying enzymes. This represents a critical area for future investigation.

Potential Antimicrobial Activity

Studies have indicated that this compound exhibits dose-dependent antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1] The precise mechanism of its antimicrobial action is not yet defined. However, research on other quinoline-based antimicrobials suggests that the primary mode of action may be directed towards the bacterial cytoplasmic membrane.[4] Disruption of the membrane potential and integrity can lead to the leakage of intracellular components and ultimately, bacterial cell death.[4]

Experimental Protocols for Target Identification and Validation

To elucidate the specific therapeutic targets of this compound, a series of well-defined experimental protocols are necessary.

In Vitro Cytotoxicity and Apoptosis Assays

-

Cell Viability Assay (MTT Assay): To determine the cytotoxic effects of this compound on various cancer cell lines.

-

Protocol: Seed cancer cells in a 96-well plate and incubate overnight. Treat the cells with increasing concentrations of the compound for 24, 48, and 72 hours. Add MTT solution and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining): To quantify the induction of apoptosis.

-

Protocol: Treat cells with the compound for the desired time. Harvest and wash the cells with PBS. Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide. Analyze the cells by flow cytometry.

-

Enzyme Inhibition Assays

-

DNA Methyltransferase (DNMT) Inhibition Assay: To assess the inhibitory activity against DNMTs.

-

Protocol: Utilize a commercially available DNMT activity assay kit. Incubate recombinant human DNMT1 with a substrate DNA and S-adenosylmethionine (SAM) in the presence of varying concentrations of this compound. Measure the methylation of the substrate DNA using an antibody-based detection method.

-

Target Identification using Chemical Proteomics

-

Affinity-based Proteomics: To identify direct binding partners of the compound.

-

Protocol: Synthesize a derivative of this compound with a reactive group for immobilization on a solid support (e.g., beads). Incubate the immobilized compound with cell lysates. Wash away non-specific binders and elute the specifically bound proteins. Identify the eluted proteins by mass spectrometry.

-

Data Presentation

Currently, there is a lack of specific quantitative data (e.g., IC50, Ki values) for this compound in the public domain. The following tables are presented as templates for organizing data as it becomes available through future research.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |

| e.g., MCF-7 | Data Not Available | Data Not Available | Data Not Available |

| e.g., HeLa | Data Not Available | Data Not Available | Data Not Available |

| e.g., A549 | Data Not Available | Data Not Available | Data Not Available |

Table 2: Enzyme Inhibition Profile of this compound

| Enzyme Target | IC50 (µM) | Ki (µM) | Mode of Inhibition |

| e.g., DNMT1 | Data Not Available | Data Not Available | Data Not Available |

| e.g., Topo I | Data Not Available | Data Not Available | Data Not Available |

| e.g., Topo II | Data Not Available | Data Not Available | Data Not Available |

Logical Workflow for Future Research

The following diagram outlines a logical workflow for the systematic investigation of the therapeutic potential of this compound.

Caption: A logical workflow for the investigation of this compound.

Conclusion and Future Directions

This compound holds promise as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. However, the current body of research is in its infancy, and a significant amount of work is required to fully understand its biological activities. The immediate priorities for future research should be to:

-

Confirm the anticancer and antimicrobial activities in a broader range of cell lines and microbial strains.

-

Elucidate the specific molecular targets through comprehensive target identification studies.

-

Investigate the detailed signaling pathways modulated by the compound.

-

Generate quantitative data on its potency and efficacy.

By systematically addressing these knowledge gaps, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of new and effective treatments for a range of diseases.

References

An In-depth Technical Guide to N6,7-Dimethylquinoline-5,6-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6,7-Dimethylquinoline-5,6-diamine is a quinoline derivative that has garnered interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive review of the available literature on its synthesis, biological activities, and potential mechanisms of action, with a focus on its antimicrobial and anticancer properties. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Properties and Synthesis

1. Reductive Amination of Dinitroquinolines: This method would typically involve the synthesis of a dinitroquinoline precursor, which is then reduced to the corresponding diamine. The reduction can be achieved using various reducing agents, with catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) being a common and effective method.

2. Palladium-Catalyzed Amination (Buchwald-Hartwig Amination): This cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds. In the context of this compound synthesis, this would likely involve a 5,6-dihaloquinoline (e.g., 5,6-dichloro-7-methylquinoline) as the starting material. This substrate would then be reacted with a suitable amine source in the presence of a palladium catalyst and a phosphine ligand to introduce the amino groups. The Buchwald-Hartwig amination is known for its functional group tolerance and broad substrate scope.[1][2]

A generalized workflow for the synthesis of diaminoquinolines via palladium-catalyzed amination is presented below.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N6,7-Dimethylquinoline-5,6-diamine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of N6,7-Dimethylquinoline-5,6-diamine, a key intermediate in pharmaceutical development. The following sections outline two primary synthetic methodologies: Reductive Amination and Catalytic Coupling, including optimized reaction conditions, purification techniques, and characterization data.

Reductive Amination of a Nitro-Quinoline Precursor

This method involves the reduction of a corresponding nitro-substituted quinoline to form the diamine. Hydrogen gas with a palladium-on-carbon catalyst is a common approach, achieving high yields under mild conditions.[1]

Experimental Protocol:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve the nitro-quinoline precursor in ethanol or methanol.

-

Catalyst Addition: Add 5-7 wt% of 10% palladium-on-carbon (Pd/C) to the solution.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 1.5–2.5 atm with hydrogen.

-

Reaction: Stir the mixture at 25–40°C for 4–6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude product from an appropriate solvent system, such as ethyl acetate or a mixture of heptane and ethyl acetate, to obtain the purified this compound.[1]

Data Presentation: Optimization of Reductive Amination[1]

| Parameter | Optimal Range | Impact on Yield |

| H₂ Pressure | 1.5–2.5 atm | Maximizes nitro-to-amine conversion |

| Catalyst Loading | 5–7 wt% Pd/C | Balances cost and reactivity |

| Reaction Time | 4–6 hours | Ensures complete reduction |

| Temperature | 25–40°C | Minimizes dehydrogenation side products |

Palladium-Catalyzed Coupling of Halogenated Quinolines

An alternative route involves the palladium-catalyzed coupling of a di-halogenated quinoline with methylamine. This approach is particularly useful for creating asymmetrically substituted derivatives.[1]

Experimental Protocol:

-

Halogenation: Synthesize the 5,6-dichloroquinoline precursor by reacting the parent quinoline with a chlorinating agent like phosphorus pentachloride (PCl₅) in a suitable solvent such as dichloroethane.

-

Reaction Setup: In a reaction vessel, combine the 5,6-dichloroquinoline, a palladium catalyst (e.g., Pd(OAc)₂), and a suitable ligand (e.g., Xantphos).

-

Methylamination: Add methylamine (CH₃NH₂) to the reaction mixture.

-

Reaction: Heat the mixture under an inert atmosphere. The reaction conditions (temperature, time) will depend on the specific catalyst and ligand system used.

-

Work-up and Purification: After the reaction is complete, cool the mixture and perform a suitable work-up, which may include extraction and washing. Purify the crude product by column chromatography on silica gel to isolate the N6,7-dimethylated product.[1]

Data Presentation: Ligand Effects on Coupling Efficiency[1]

| Ligand | Conversion (%) | Selectivity (N6,7 vs. N5,6) |

| Xantphos | 92 | 9:1 |

| BINAP | 88 | 7:1 |

| DPPF | 78 | 5:1 |

Note: Xantphos is noted to enhance steric hindrance around the palladium center, which favors substitution at the less hindered N7 position.[1]

Industrial Scale Production Considerations

For larger-scale synthesis, continuous-flow hydrogenation reactors are favored over traditional batch systems for improved safety, heat management, and throughput.[1]

Data Presentation: Batch vs. Flow Reactor Performance[1]

| Metric | Batch Reactor | Flow Reactor |

| Space-Time Yield | 0.8 kg/L ·day | 2.4 kg/L ·day |

| Catalyst Consumption | 15 g/kg product | 9 g/kg product |

| Energy Consumption | 120 kWh/kg | 75 kWh/kg |

Purification and Characterization

Purification Methods:

-

Crystallization: Gradient cooling in a heptane/ethyl acetate (3:1) mixture can effectively remove residual palladium catalyst.[1]

-

Chromatography: Silica gel column chromatography (230–400 mesh) is used to separate positional isomers.[1]

Analytical Validation:

-

¹H NMR: The presence of the N7-methyl group can be confirmed by a distinct singlet at δ 2.35 ppm.[1]

-

HPLC: Purity can be verified, with a typical retention time of 8.2 minutes on a C18 column using a 70% methanol/water mobile phase, indicating >99% purity.[1]

Synthesis Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflows for the synthesis of this compound.

Caption: Reductive Amination Synthesis Workflow.

Caption: Palladium-Catalyzed Coupling Synthesis Workflow.

References

Application Notes and Protocols for N6,7-Dimethylquinoline-5,6-diamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6,7-Dimethylquinoline-5,6-diamine is a key heterocyclic building block in organic synthesis. Its vicinal diamine functionality on a rigid quinoline scaffold makes it a valuable precursor for the construction of fused polycyclic aromatic systems. These resulting compounds, particularly imidazo[4,5-g]quinolines, are of significant interest in medicinal chemistry due to their diverse biological activities. This document provides an overview of the applications of this compound and detailed protocols for its use in the synthesis of bioactive molecules.

Core Applications

The primary application of this compound lies in its role as a precursor for the synthesis of fused heterocyclic systems. The adjacent amino groups are perfectly positioned for condensation reactions with various electrophiles to form five- or six-membered rings.

1. Synthesis of Imidazo[4,5-g]quinoline Derivatives:

The most prominent application is the synthesis of the imidazo[4,5-g]quinoline ring system. This is typically achieved through the Phillips-Ladenburg condensation reaction, where the diamine is reacted with an aldehyde or a carboxylic acid (or its derivative). The resulting imidazo[4,5-g]quinolines are a class of compounds that have garnered significant attention for their potent and diverse biological activities.

Key Biological Activities of Imidazo[4,5-g]quinoline Derivatives:

-

Immunomodulators: Many imidazoquinoline derivatives are potent agonists of Toll-like receptors 7 and 8 (TLR7/8), which are crucial components of the innate immune system.[1][2] This activity makes them valuable as vaccine adjuvants and for the treatment of viral infections and certain cancers.

-

Anticancer Agents: Some derivatives have shown direct antiproliferative activity against various cancer cell lines.[3]

-

Antiviral Agents: The immunomodulatory effects of these compounds can lead to potent antiviral activity.

-

Enzyme Inhibitors: Modified imidazoquinolines have been explored as inhibitors for various enzymes, playing a role in different therapeutic areas.

2. Synthesis of other Fused Heterocycles:

While the synthesis of imidazoles is the most common, this compound can also be used to synthesize other fused heterocycles, such as pyrazines (by reaction with α-diketones) or triazines, further expanding its utility in creating diverse chemical scaffolds for drug discovery.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving this compound.

Protocol 1: General Synthesis of 2-Aryl-7,8-dimethyl-1H-imidazo[4,5-g]quinolines

This protocol describes a general method for the synthesis of 2-aryl-substituted imidazo[4,5-g]quinolines from this compound and an aromatic aldehyde, followed by oxidative cyclization.

Reaction Scheme:

Caption: Synthetic workflow for 2-Aryl-imidazo[4,5-g]quinolines.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)

-

Ethanol (absolute)

-

Sodium bisulfite (NaHSO₃) or another suitable oxidizing agent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Condensation:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.

-

Add the aromatic aldehyde (1.1 eq) to the solution.

-

Reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Oxidative Cyclization:

-

After the initial condensation, add a solution of sodium bisulfite (2.0 eq) in water to the reaction mixture.

-

Continue to reflux the mixture for another 12-18 hours until the Schiff base intermediate is fully converted to the product (monitored by TLC).

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-7,8-dimethyl-1H-imidazo[4,5-g]quinoline.

-

Characterization:

-

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

The following table provides representative data for the synthesis of a 2-aryl-imidazo[4,5-g]quinoline derivative using the above protocol.

| Starting Material | Aldehyde | Product | Yield (%) |

| This compound | Benzaldehyde | 7,8-Dimethyl-2-phenyl-1H-imidazo[4,5-g]quinoline | ~75-85 |

| This compound | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-7,8-dimethyl-1H-imidazo[4,5-g]quinoline | ~70-80 |

Note: Yields are representative and can vary based on reaction scale and purification efficiency.

Logical Relationships in Synthesis and Application

The following diagram illustrates the logical flow from the starting material to the final application in drug discovery.

Caption: From synthesis to drug discovery.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of biologically active fused heterocyclic compounds. The straightforward and efficient protocols for its conversion into imidazo[4,5-g]quinolines make it an attractive building block for researchers in medicinal chemistry and drug development. The potent immunomodulatory and anticancer properties of the resulting derivatives underscore the importance of this synthetic precursor in the quest for novel therapeutics.

References

- 1. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. experts.umn.edu [experts.umn.edu]

- 3. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]